(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol

Description

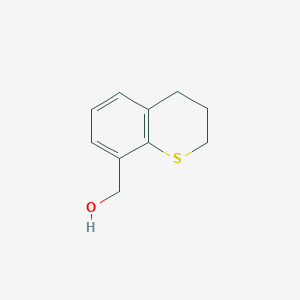

(3,4-Dihydro-2H-1-benzothiopyran-8-yl)methanol is a heterocyclic compound featuring a benzothiopyran core with a methanol substituent at the 8-position. The benzothiopyran scaffold consists of a six-membered sulfur-containing ring fused to a benzene ring. This compound is structurally related to pharmacologically active agents, such as tertatolol, a β-adrenergic receptor antagonist .

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

3,4-dihydro-2H-thiochromen-8-ylmethanol |

InChI |

InChI=1S/C10H12OS/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,11H,2,5-7H2 |

InChI Key |

XUVODKMCWJJAHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)CO)SC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol typically involves the reaction of benzothiopyran derivatives with appropriate reagents. One common method is the reduction of benzothiopyran-8-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alcohol or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are used under appropriate conditions.

Major Products Formed

Oxidation: Benzothiopyran-8-carboxaldehyde or benzothiopyran-8-carboxylic acid.

Reduction: Benzothiopyran-8-ylmethanol or benzothiopyran-8-ylmethane.

Substitution: Benzothiopyran-8-yl halides or benzothiopyran-8-yl amines.

Scientific Research Applications

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound differs from analogs in its substituent at the 8-position of the benzothiopyran core. Key comparisons include:

Key Observations :

- Substituent Effects: The methanol group in the target compound likely enhances hydrophilicity compared to tertatolol’s bulky tert-butylamino-oxypropanol chain, which contributes to its receptor-binding affinity .

Example Data :

| Compound ID (from ) | Starting Material | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 8b | 2b (4-methoxyphenyl) | 50 | 125 |

| 8c | 2c (3,4-dichlorophenyl) | 53 | 178 |

Physicochemical Properties

- Thermal Stability: Pyrano[4,3-b]pyran derivatives exhibit higher melting points (e.g., 178°C for 8c ) compared to sulfur-free analogs, suggesting enhanced crystallinity.

Research Implications and Gaps

- Substituent Optimization: Comparative studies between methanol, oxypropanol, and aminoalkyl substituents could clarify structure-activity relationships in benzothiopyran-based therapeutics .

Biological Activity

(3,4-Dihydro-2H-1-benzothiopyran-8-yl)methanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-cancer, and other therapeutic effects. The discussion includes relevant case studies, research findings, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 1391273-83-8

- Molecular Formula : C10H11OS

- Molecular Weight : 179.26 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-Cancer Activity

The anti-proliferative effects of this compound were evaluated in vitro against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values indicating its potential as an anti-cancer agent.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | <25 | Potent |

| MCF-7 | <30 | Moderate to Potent |

| PC-3 | <40 | Moderate |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research suggests that it may inhibit specific enzymes involved in cell division and survival pathways. Additionally, its structural features contribute to its ability to penetrate cellular membranes effectively.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential utility in treating infections caused by resistant strains.

Study 2: Anti-Cancer Properties

In another investigation focused on its anti-cancer properties, this compound was tested in combination with conventional chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against cancer cells while reducing side effects typically associated with chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.